6,7-Difluoroquinolin-3-amine: A Comprehensive Technical Guide on Chemical Structure, Properties, and Synthetic Utility
6,7-Difluoroquinolin-3-amine: A Comprehensive Technical Guide on Chemical Structure, Properties, and Synthetic Utility
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, fluorinated heterocycles represent a privileged class of building blocks. 6,7-Difluoroquinolin-3-amine (CAS: 318684-82-1) is a highly specialized, bifunctional scaffold utilized extensively in the discovery of kinase inhibitors, antibacterial agents, and targeted protein degraders (PROTACs)[1][2]. The strategic incorporation of a 6,7-difluoro motif on the quinoline core profoundly alters the molecule's physicochemical profile, enhancing metabolic stability and lipophilicity, while the 3-amino group provides a versatile synthetic handle for further functionalization.
This whitepaper provides an authoritative, in-depth analysis of the chemical structure, physical properties, structural biology rationale, and validated synthetic methodologies for 6,7-difluoroquinolin-3-amine.
Chemical Identity and Physicochemical Profiling
The structural uniqueness of 6,7-difluoroquinolin-3-amine stems from the electronic push-pull dynamics between the electron-withdrawing fluorine atoms and the electron-donating amino group across the aromatic system.
Quantitative Data Summary
The following table summarizes the core chemical identifiers and physicochemical properties of the compound[1][3].
| Property | Value / Description |
| Chemical Name | 6,7-Difluoroquinolin-3-amine |
| CAS Registry Number | 318684-82-1 |
| Molecular Formula | C9H6F2N2 |
| Molecular Weight | 180.15 g/mol |
| IUPAC Name | 6,7-difluoroquinolin-3-amine |
| Canonical SMILES | NC1=CC2=CC(F)=C(F)C=C2N=C1 |
| Appearance | Solid powder (typically off-white to pale yellow) |
| Predicted Boiling Point | ~ 310–330 °C (at 760 mmHg) |
| Predicted Density | ~ 1.40–1.45 g/cm³ |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature[3] |
| N-Boc Derivative CAS | 2247633-47-0 (N-Boc-6,7-difluoroquinolin-3-amine)[4] |
Electronic and Acid-Base Properties
The quinoline nitrogen typically possesses a pKa of ~4.9. However, the presence of the strongly electronegative fluorine atoms at the 6 and 7 positions exerts an inductive electron-withdrawing effect (-I effect) that slightly decreases the basicity of the quinoline nitrogen. Conversely, the 3-amino group (conjugate acid pKa ~4.0) is less basic than aliphatic amines due to the delocalization of its lone pair into the electron-deficient quinoline π -system. This specific pKa profile ensures that the molecule remains primarily un-ionized at physiological pH (7.4), maximizing passive membrane permeability.
Structural Biology and Medicinal Chemistry Rationale
The selection of 6,7-difluoroquinolin-3-amine as a starting material in drug development is rarely arbitrary; it is driven by precise causality in structural biology.
Metabolic Shielding via Fluorination
Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich aromatic rings. In unsubstituted quinolines, the carbocyclic ring (specifically positions 6 and 7) is highly susceptible to oxidative metabolism, leading to rapid clearance and potential toxicity. The substitution of hydrogen with fluorine (which has a van der Waals radius of 1.47 Å, closely mimicking hydrogen's 1.20 Å) blocks this metabolic liability without introducing significant steric bulk[5].
Kinase Hinge-Binding Pharmacophore
In oncology and immunology, 3-aminoquinolines are classic hinge-binding motifs for ATP-competitive kinase inhibitors[2]. The quinoline nitrogen acts as a potent hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., Cysteine or Methionine residues). Simultaneously, the 3-amino group, once functionalized into an amide or urea, acts as a hydrogen bond donor to the adjacent backbone carbonyl.
Pharmacophore model of 6,7-difluoroquinolin-3-amine interacting with a typical kinase hinge region.
Synthetic Methodologies and Experimental Protocols
Synthesizing 3-aminoquinolines presents a unique regiochemical challenge. Direct nitration or amination of the quinoline core typically targets the 5- or 8-positions due to the deactivating nature of the heteroatom. Therefore, a self-validating, multi-step approach starting from 3,4-difluoroaniline is required[6].
Retrosynthetic Strategy & Causality
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Core Formation: A Skraup-type cyclization of 3,4-difluoroaniline constructs the quinoline core. Causality: The cyclization can theoretically occur at the ortho or para position relative to the fluorine atoms, but steric hindrance favors the formation of the 6,7-isomer over the 5,6-isomer.
-
C3-Activation: Direct Nucleophilic Aromatic Substitution (SNAr) is impossible at the C3 position because it is not sufficiently electron-deficient. Therefore, regioselective bromination at C3 is performed to create a handle for transition-metal catalysis.
-
Amination: A Palladium-catalyzed Buchwald-Hartwig cross-coupling is employed using an ammonia surrogate (e.g., benzophenone imine) to install the amine, followed by acidic hydrolysis.
Multi-step synthetic workflow for 6,7-difluoroquinolin-3-amine via C3-bromination and amination.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6,7-Difluoroquinoline
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Procedure: To a round-bottom flask equipped with a reflux condenser, add 3,4-difluoroaniline (1.0 eq), glycerol (3.0 eq), and iodine (0.05 eq) as an oxidant. Slowly add concentrated sulfuric acid ( H2SO4 ) dropwise at 0 °C.
-
Reaction: Heat the mixture gradually to 130–150 °C for 4 hours[6].
-
Workup: Cool the reaction to room temperature, pour over crushed ice, and neutralize with aqueous NaOH to pH 8. Extract with ethyl acetate, dry over Na2SO4 , and concentrate. Purify via silica gel chromatography to isolate 6,7-difluoroquinoline.
Step 2: Regioselective C3-Bromination
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Procedure: Dissolve 6,7-difluoroquinoline in carbon tetrachloride ( CCl4 ) or pyridine. Add bromine ( Br2 , 1.1 eq) dropwise at room temperature. Alternatively, form the hydrochloride salt of the quinoline and react with Br2 in nitrobenzene at 130 °C.
-
Workup: Quench with saturated aqueous sodium thiosulfate ( Na2S2O3 ) to neutralize excess bromine. Extract with dichloromethane (DCM), dry, and concentrate to yield 3-bromo-6,7-difluoroquinoline.
Step 3: Buchwald-Hartwig Cross-Coupling
-
Procedure: In an oven-dried Schlenk tube under inert atmosphere (Argon), combine 3-bromo-6,7-difluoroquinoline (1.0 eq), benzophenone imine (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP or XPhos ligand (0.1 eq), and sodium tert-butoxide ( NaOtBu , 1.5 eq) in anhydrous toluene.
-
Reaction: Heat at 100 °C for 12 hours.
-
Hydrolysis: Cool to room temperature, add 1M HCl (aq), and stir for 2 hours to hydrolyze the imine intermediate to the free primary amine.
-
Purification: Basify the aqueous layer, extract with ethyl acetate, and purify via preparative HPLC to yield pure 6,7-difluoroquinolin-3-amine.
Analytical Characterization Standards
To ensure the trustworthiness and purity of the synthesized 6,7-difluoroquinolin-3-amine, rigorous analytical validation is required[3]:
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1 H NMR (400 MHz, DMSO- d6 ): Key diagnostic signals include the highly deshielded C2 proton of the quinoline ring (typically appearing as a singlet around δ 8.5 ppm) and the C4 proton (singlet around δ 7.8 ppm). The primary amine protons ( NH2 ) will appear as a broad singlet around δ 5.5–6.0 ppm, which disappears upon D2O exchange.
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19 F NMR (376 MHz, DMSO- d6 ): Two distinct multiplet signals will be observed corresponding to the non-equivalent fluorine atoms at C6 and C7, exhibiting strong F-F ortho coupling ( JFF≈20−22 Hz).
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LC-MS (ESI+): The mass spectrum must show a distinct [M+H]+ peak at m/z 181.1, confirming the molecular weight of 180.15 g/mol [3].
References
-
lookchem.com - 6,7-Difluoroquinolin-3-amine; 318684-82-1 URL:[Link]
-
accelachem.com - N-Boc-6,7-difluoroquinolin-3-amine (CAS 2247633-47-0) Product Information URL:[Link]
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- 3. 318684-82-1|6,7-Difluoroquinolin-3-amine|BLD Pharm [bldpharm.com]
- 4. 2229861-89-4,2-(Dispiro[2.0.2.1]heptan-7-yl)acetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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